
1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, revealing their potential in the field of organotin chemistry and applications in antitumor activities. The structural characterization of these complexes, involving 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, has been carried out using various spectroscopic techniques. Notably, these complexes demonstrated significant cytotoxicity against various human tumor cell lines, suggesting their potential use in cancer therapy (Basu Baul et al., 2009).
Organic Synthesis and Reaction Pathways
The synthesis of β-fluoropyrrole derivatives, including those derived from 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, has been explored. The study demonstrated that primary amines react with ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate to produce these derivatives. The reaction pathway includes the formation of intermediates and showcases the influence of the steric factors on the yield, providing valuable insights into reaction mechanisms and product formation in organic synthesis (Kim et al., 2007).
Antidepressant Activity Research
The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, closely related to the chemical of interest, has been synthesized and tested for its antidepressant activities using the mice forced swimming test. This highlights the compound's potential therapeutic application and necessitates further investigation in the field of psychopharmacology (Yuan, 2012).
Antibacterial Activity Studies
Research into the antibacterial properties of compounds structurally similar to 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride has been conducted. This includes the synthesis of compounds like 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their testing against various bacterial strains. Such studies are crucial for the development of new antibacterial agents and for expanding our understanding of the structure-activity relationship in this domain (Arutyunyan et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-9(2)6-7-12(14)10-4-3-5-11(13)8-10;/h3-5,8-9,12H,6-7,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVOPHNNBLAPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




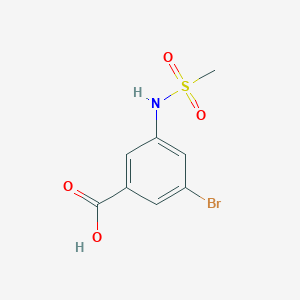
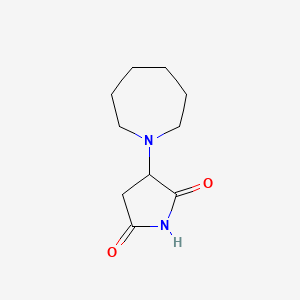
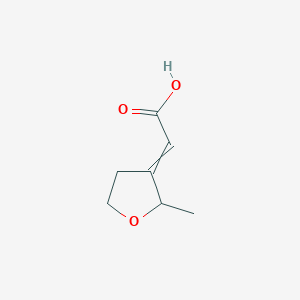

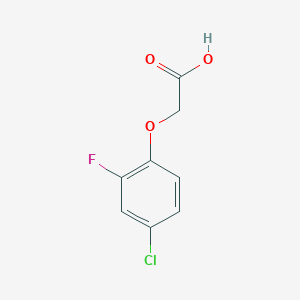


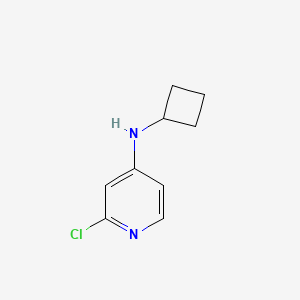
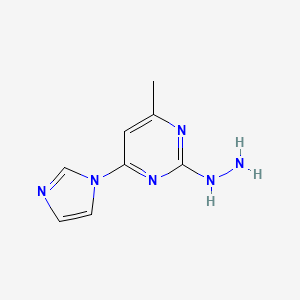


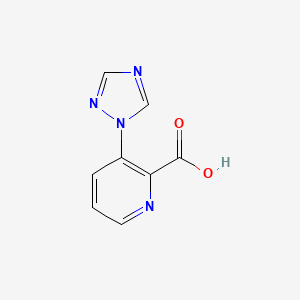
![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)